tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-8-10(9(14)7-15)13(8,4)5/h8-10,15H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJENBJVXZISA-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s tert-butyl ester group is known for its stability and resistance to hydrolysis, making it a valuable moiety in biochemical studies. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for specific enzymes and proteins. This compound has been shown to interact with enzymes involved in ester hydrolysis and oxidation-reduction reactions, such as esterases and oxidoreductases. These interactions are primarily driven by the compound’s structural features, which allow it to fit into the active sites of these enzymes and modulate their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For example, the tert-butyl ester group can form hydrophobic interactions with the active sites of enzymes, while the hydroxymethyl group can participate in hydrogen bonding with amino acid residues. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, with the tert-butyl ester group providing resistance to hydrolysis and degradation. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo ester hydrolysis, oxidation-reduction reactions, and other metabolic transformations, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects. Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further modulating its biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, the compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context. For example, localization to the nucleus may facilitate interactions with transcription factors and other regulatory proteins, while localization to the mitochondria may influence cellular metabolism and energy production.
Biological Activity
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 219754-00-4) is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and specific case studies to illustrate its relevance in pharmaceutical research.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- PubChem CID : 10610144
Synthesis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including this compound, has been achieved through palladium-catalyzed cyclopropanation reactions. This method allows for high yields and selectivity in producing various derivatives suitable for further biological evaluation .
Research indicates that compounds with a similar structure to tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives may exhibit inhibitory effects on viral proteases, particularly in the context of SARS-CoV-2 . The structural features of these compounds facilitate interactions with the active sites of proteases, leading to significant antiviral activity.
Antiviral Properties
A study highlighted the potential of related azabicyclo compounds as inhibitors of SARS-CoV-2 main protease (Mpro). The findings suggest that modifications in the bicyclic structure enhance binding affinity and selectivity towards viral targets .
| Compound | K_i (nM) | EC_50 (nM) | Comments |
|---|---|---|---|
| This compound | TBD | TBD | Potential inhibitor based on structural similarity |
| PF-07321332 | 3.11 | 74.5 | Potent SARS-CoV-2 Mpro inhibitor |
Case Study 1: SARS-CoV-2 Inhibition
In a comparative study involving multiple azabicyclo compounds, tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives were evaluated for their ability to inhibit SARS-CoV-2 Mpro activity. The study found that certain derivatives showed promising results in lowering viral replication in vitro .
Case Study 2: Pharmacokinetics and Metabolic Stability
Further investigations into the pharmacokinetics of related compounds revealed insights into their metabolic stability and bioavailability. Compounds exhibiting higher metabolic stability demonstrated better oral absorption profiles in animal models . The implications for drug development are significant as they suggest that structural modifications can lead to improved therapeutic profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Stereochemical Impact :
- The (1R,2S,5S) configuration in the target compound confers higher binding affinity to viral proteases compared to its (1S,2R,5R) enantiomer, which shows reduced activity .
Functional Group Modifications :
- Replacement of the hydroxymethyl group with a carboxamide (e.g., in compound C₂₃H₃₅N₅O₆) improves inhibitory potency against SARS-CoV-2 Mᴘʀᴏ by 12-fold (IC₅₀ = 0.8 nM vs. 10 nM for the parent compound) .
- The tert-butyl carbamate group enhances solubility in organic solvents (logP = 1.2) compared to benzyl or methyl esters (logP = 2.5–3.0) .
Synthetic Accessibility: Methyl ester derivatives (e.g., C₁₀H₁₈ClNO₂) are synthesized via direct esterification with methanol/HCl, achieving >95% yield . Amide-linked analogs require coupling agents like HATU or EDC, with yields ranging from 21% to 57% depending on steric hindrance .
Biological Activity :
- Compounds with γ-lactam or keto-benzothiazole warheads (e.g., BBH-1 and BBH-2) exhibit covalent binding to SARS-CoV-2 Mᴘʀᴏ, reducing viral replication by 99% in vitro .
- Sodium carboxylate derivatives display poor cellular permeability due to high polarity but serve as stable intermediates for further derivatization .
Contradictions and Limitations
- Stereochemical Stability : Some studies report racemization of the hydroxymethyl group under acidic conditions, limiting the utility of unprotected derivatives .
- Purity Variability : Amide-coupled analogs synthesized via HATU show HPLC purity fluctuations (97.3%–99.0%), necessitating rigorous purification .
Q & A
Q. Q1. What is the structural significance of the bicyclic framework in this compound, and how does it influence reactivity?
The compound features a fused 3-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent and tert-butyl carbamate protective group. The bicyclic system imposes steric constraints, enhancing stereochemical stability during reactions. The tert-butyl group shields the carbamate from nucleophilic attack, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation, esterification) .
Methodological Insight : To confirm structural integrity, use H-NMR and C-NMR to verify key peaks (e.g., tert-butyl protons at ~1.2–1.4 ppm, azabicyclo methine protons at 3.0–4.0 ppm). X-ray crystallography is recommended for absolute stereochemical assignment .
Q. Q2. What synthetic routes are commonly employed to prepare this compound?
A standard approach involves hydrogenation of intermediates like exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate using Pd/C under (1 atm). For example, dissolving 37.8 g (0.1 mol) of the precursor in methanol with 2.3 g Pd/C yields exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate after filtration and crystallization (51°C melting point, 85% yield) .
Critical Step : Monitor uptake to ensure complete reduction. Post-reaction purification via Celite® filtration avoids catalyst residues.
Advanced Research Questions
Q. Q3. How can stereochemical purity be ensured during synthesis, and what analytical methods resolve conflicting data?
Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysis. For example, tert-butyl (1S,3R,4R)-3-((3-benzylthioureido)methyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate was synthesized with >80% enantiomeric excess (ee) via stereospecific thiourea coupling . Discrepancies in diastereomer ratios may arise from competing reaction pathways.
Q. Resolution Strategy :
- Compare experimental H-NMR coupling constants () with computational models (DFT).
- Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol gradients to separate enantiomers .
Q. Q4. What functionalization strategies are viable for the hydroxymethyl group, and how do reaction conditions affect yields?
The hydroxymethyl group can be oxidized to a carboxylic acid (e.g., using KMnO/acetone) or esterified via Steglich conditions (DCC/DMAP). For example, tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate was synthesized by acetylating the hydroxyl group with acetic anhydride (83% yield) .
Optimization Tip : Protect the amine with Boc before functionalization to prevent side reactions. Monitor reaction progress by TLC (silica, ethyl acetate/hexane 3:7).
Q. Q5. How can contradictions in reported synthetic yields be addressed?
Discrepancies often stem from catalyst loading or solvent polarity. For instance, hydrogenation of exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate with 10% Pd/C in methanol achieves >90% yield , whereas lower catalyst amounts (<5%) may drop yields to <70%.
Q. Troubleshooting :
- Pre-stir the catalyst in methanol under for 30 minutes to activate Pd/C.
- Use degassed solvents to minimize deactivation.
Q. Q6. What are the challenges in characterizing azabicyclo derivatives, and how are they mitigated?
Azabicyclo compounds often exhibit complex NMR splitting due to restricted rotation. For tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate , H-NMR signals for bridgehead protons (δ 3.2–3.5 ppm) split into multiplets, requiring high-field instruments (≥400 MHz) for resolution .
Q. Advanced Analysis :
- Use H-N HMBC to confirm nitrogen connectivity.
- Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .
Data Interpretation and Conflict Analysis
Q. Q7. How should researchers interpret conflicting bioactivity data for structurally similar analogs?
For analogs like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate , divergent bioactivities may arise from stereochemistry or substituent effects. Compare IC values against enantiomers and assess metabolic stability via liver microsome assays .
Case Study : A 0.1 µM shift in IC between (1R,2S) and (1S,2R) isomers was linked to altered binding pocket interactions in enzyme assays .
Q. Q8. What computational tools aid in predicting reactivity and stereochemical outcomes?
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for azabicyclo ring-opening reactions. For tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate , DFT predicted a 15 kcal/mol barrier for nucleophilic attack at the carbonyl, aligning with experimental kinetics .
Q. Workflow :
- Optimize geometry at B3LYP/6-31G(d).
- Calculate Gibbs free energy () for key steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
